N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as FCPR03, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain proteins that are involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and analgesic effects. It may also have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Its anti-cancer properties make it a promising compound for cancer research, and its potential to enhance the effectiveness of chemotherapy drugs could have significant clinical implications. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One area of focus could be to further elucidate its mechanism of action and identify specific targets for its anti-cancer activity. Another area of research could be to explore its potential to treat other diseases, such as neurodegenerative diseases or inflammatory disorders. Additionally, further studies could be conducted to optimize its use in combination with chemotherapy drugs for enhanced efficacy.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. This compound has also been studied for its potential to enhance the effectiveness of chemotherapy drugs.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-4-5-13(11-14(12)18)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGZTRQDFUDWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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